NiY Exhibits Lowest Formation Enthalpy Among Ni-Y Intermetallic Compounds, Indicating Superior Thermodynamic Stability
First-principles calculations demonstrate that among eight binary Ni-Y intermetallic phases (Ni₁₇Y₂, Ni₅Y, Ni₇Y₂, Ni₃Y, Ni₂Y, NiY, Ni₂Y₃, NiY₃), NiY possesses the lowest formation enthalpy of -0.49 kJ per mol per atom [1]. This indicates that NiY is the most thermodynamically stable phase in the Ni-Y system, which is a critical consideration for applications requiring phase stability under thermal cycling or long-term operation.
| Evidence Dimension | Formation enthalpy (thermodynamic stability) |
|---|---|
| Target Compound Data | -0.49 kJ per mol per atom |
| Comparator Or Baseline | Ni₁₇Y₂, Ni₅Y, Ni₇Y₂, Ni₃Y, Ni₂Y, Ni₂Y₃, NiY₃ (all exhibit higher, i.e., less negative, formation enthalpies) |
| Quantified Difference | NiY exhibits the most negative formation enthalpy; values for other compounds are higher (less negative) |
| Conditions | First-principles density functional theory (DFT) calculations |
Why This Matters
Superior thermodynamic stability ensures phase integrity during processing and operation, reducing the risk of undesirable phase transformations that could compromise material performance.
- [1] Wu, Y., et al. A first-principles calculation of structural, mechanical, thermodynamic and electronic properties of binary Ni–Y compounds. RSC Advances, 2018, 8, 41575–41586. View Source
